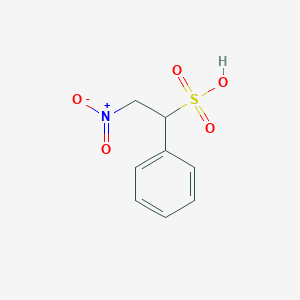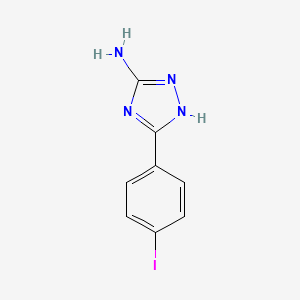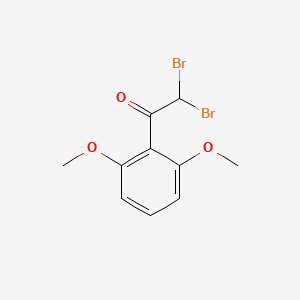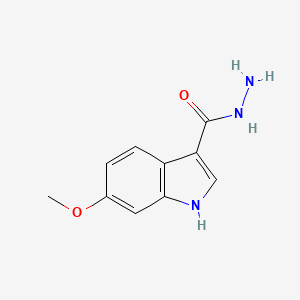
1-Bromo-2-(chloromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(chloromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the first position and a chloromethoxy group at the second position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(chloromethoxy)naphthalene can be synthesized through a multi-step process involving the bromination and chloromethoxylation of naphthalene. The bromination of naphthalene typically involves the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide . The resulting 1-bromonaphthalene can then be subjected to chloromethoxylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(chloromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, forming nitrile derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinone derivatives.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitrile Derivatives: Formed through substitution reactions.
Naphthoquinone Derivatives: Formed through oxidation reactions.
Hydroxyl Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
1-Bromo-2-(chloromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(chloromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine and chloromethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-Bromo-2-(chloromethoxy)naphthalene is unique due to the presence of both bromine and chloromethoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to other similar compounds. The chloromethoxy group, in particular, provides additional sites for chemical modification and derivatization, enhancing its versatility in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H8BrClO |
|---|---|
Peso molecular |
271.54 g/mol |
Nombre IUPAC |
1-bromo-2-(chloromethoxy)naphthalene |
InChI |
InChI=1S/C11H8BrClO/c12-11-9-4-2-1-3-8(9)5-6-10(11)14-7-13/h1-6H,7H2 |
Clave InChI |
RUYCEBGDDBQHAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)




![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)
![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)





![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)
